molecular formula C19H25NO B1385336 N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline CAS No. 1040689-03-9

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline

Cat. No. B1385336
CAS RN: 1040689-03-9
M. Wt: 283.4 g/mol
InChI Key: ZNWQRLJCEZYWHU-UHFFFAOYSA-N
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Description

“N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline” is a biochemical used for proteomics research . It has a molecular formula of C19H25NO and a molecular weight of 283.41 .

Scientific Research Applications

Directed Lithiation

Research by Smith, El‐Hiti, and Alshammari (2013) describes the lithiation process of compounds similar to N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline. Lithiation occurs on nitrogen and ortho to the directing metalating group, producing high yields of substituted products from the dilithium reagents formed in situ (Smith, El‐Hiti, & Alshammari, 2013).

Synthesis of Biologically Active Intermediates

Zhao, Guo, Lan, and Xu (2017) developed a rapid synthetic method for an intermediate similar to this compound. This compound is important in synthesizing biologically active compounds, demonstrating its potential application in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).

Oxidation Studies

Richards and Evans (1977) studied the anodic oxidation of compounds structurally similar to this compound. They observed products derived from intermediate phenoxy radicals or phenoxonium ions, indicating the compound's utility in electrochemical research (Richards & Evans, 1977).

Chiral Ligand Applications in Catalysis

Mino, Asakawa, Shima, Yamada, Yagishita, and Sakamoto (2015) found that N-(tert-butyl)-N-methylanilines, structurally related to the compound , have axial chirality and can be used as ligands in palladium-catalyzed asymmetric allylic alkylation. This indicates its potential application in catalytic processes (Mino et al., 2015).

Application in Polymer Chemistry

Carloni, Greci, Stipa, Rizzoli, Sgarabotto, and Ugozzoli (1993) investigated the reactions of certain nitroxides and phenoxy radicals, similar to this compound. This study offers insights into its potential use in polymer degradation and stabilization (Carloni et al., 1993).

Mechanism of Action

The mechanism of action for “N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline” is not specified in the search results. Its use in proteomics research suggests it may interact with proteins in some way .

Future Directions

The future directions for “N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline” are not specified in the search results. Its current use in proteomics research suggests it may continue to be used in this field .

properties

IUPAC Name

N-[2-(2-tert-butylphenoxy)ethyl]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-15-9-11-16(12-10-15)20-13-14-21-18-8-6-5-7-17(18)19(2,3)4/h5-12,20H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWQRLJCEZYWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCOC2=CC=CC=C2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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